Clarithromycin N-oxide

Overview

Description

Clarithromycin N-oxide is a derivative of clarithromycin, a macrolide antibiotic widely used to treat various bacterial infectionsIt is an important analytical standard and impurity reference material in pharmaceutical research .

Mechanism of Action

Target of Action

Clarithromycin N-oxide, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, this compound interferes with the process of protein synthesis in bacteria .

Mode of Action

The interaction of this compound with the 50S ribosomal subunit inhibits the peptidyl transferase activity. This inhibition interferes with the translocation of amino acids during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to incorrect protein assembly or termination of protein synthesis . This disruption can affect various downstream processes that depend on these proteins, ultimately inhibiting bacterial growth or killing the bacteria .

Pharmacokinetics

The primary metabolic pathways for this compound are oxidative N-demethylation and hydroxylation, which are saturable, resulting in nonlinear kinetics . The principal metabolite of this compound is the 14-hydroxy derivative, which is mainly excreted with the parent drug via urinary mechanisms .

Result of Action

The molecular effect of this compound’s action is the disruption of protein synthesis in bacteria, leading to incorrect protein assembly or termination of protein synthesis . On a cellular level, this results in inhibited growth or death of the bacteria .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the chemical agent and the temperature at which the agent is being used can affect its antimicrobial action . Moreover, pollutants such as heavy metals and microplastics can exacerbate antimicrobial contamination and the spread of antimicrobial resistance .

Biochemical Analysis

Biochemical Properties

Clarithromycin N-oxide interacts with various enzymes and proteins. It has been found to have a significant impact on the mixed function oxidase system in hepatic microsomes of rats . It also influences the hydroxylation of testosterone at multiple positions, indicating its role in steroid metabolism .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to improve the hydrogen peroxide-induced oxidant/antioxidant imbalance in human small airway epithelial cells by increasing Nrf2 mRNA expression . This suggests that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that long-term treatment with low-dose this compound can improve the oxidant/antioxidant imbalance caused by hydrogen peroxide in human small airway epithelial cells . This suggests that this compound has long-term effects on cellular function observed in in vitro studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes to form its active metabolite, 14-hydroxyclarithromycin . This process involves interactions with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of clarithromycin N-oxide involves the oxidation of clarithromycin. One common method includes dissolving clarithromycin in a 50% acetonitrile solution, followed by the addition of hydrogen peroxide solution under controlled temperature conditions (50-60°C). The reaction proceeds with stepwise addition of hydrogen peroxide to control the reaction progress and minimize by-product formation. The reaction mixture is then subjected to water-bath drying to remove residual hydrogen peroxide, and the product is purified by recrystallization using water as a solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The stepwise addition of hydrogen peroxide and controlled temperature conditions are crucial to achieving a high transformation rate and reducing impurities .

Chemical Reactions Analysis

Types of Reactions: Clarithromycin N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly reactive in the presence of oxidizing agents like hydrogen peroxide and reducing agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in methanol is commonly used to oxidize clarithromycin to its N-oxide form.

Reduction: Reducing agents can convert this compound back to clarithromycin or other derivatives.

Substitution: The macrolide scaffold allows for various substitutions at different positions, leading to the formation of different derivatives.

Major Products Formed: The primary product of the oxidation reaction is this compound. Other derivatives can be formed depending on the specific reagents and conditions used in the reactions .

Scientific Research Applications

Clarithromycin N-oxide has several scientific research applications:

Chemistry: It is used as an analytical standard and impurity reference material in pharmaceutical research.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research focuses on its role as an impurity in clarithromycin formulations and its impact on drug efficacy and safety.

Industry: It is used in the development and quality control of clarithromycin-based pharmaceuticals.

Comparison with Similar Compounds

Clarithromycin: The parent compound, widely used as an antibiotic.

Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action.

Azithromycin: A related macrolide with a broader spectrum of activity.

Uniqueness: Clarithromycin N-oxide is unique due to its specific oxidation state, which can influence its biological activity and stability. It serves as an important impurity reference material, helping to ensure the quality and safety of clarithromycin-based pharmaceuticals .

Properties

IUPAC Name |

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRPFIWYMNONLJ-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891488 | |

| Record name | Clarithromycin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118074-07-0 | |

| Record name | Clarithromycin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

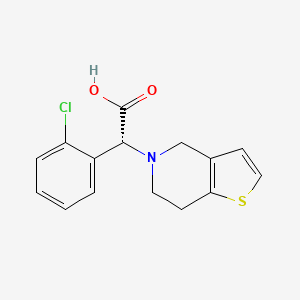

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)